molecular formula C14H19BN2O2 B1386738 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole CAS No. 1189746-27-7

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No.: B1386738
CAS No.: 1189746-27-7
M. Wt: 258.13 g/mol
InChI Key: PFZWGNKMAGHYBG-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a valuable boronic ester pinacol ester intermediate primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems (Organic Chemistry Portal) . This reaction is fundamental in medicinal chemistry for the synthesis of complex molecules, particularly in the development of kinase inhibitors. The indazole scaffold is a privileged structure in drug discovery, known for its ability to mimic purine bases and interact with ATP-binding sites of various enzymes (Journal of Medicinal Chemistry) . As such, this compound serves as a critical building block for the exploration and development of novel therapeutic agents targeting cancers and other proliferative diseases. Its specific structure, featuring the boronate at the 5-position, allows for the efficient introduction of the indazole motif into more complex architectures, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds. Researchers utilize this reagent to create diverse chemical libraries for high-throughput screening and to synthesize targeted candidates for probing specific biological pathways.

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12-10(8-11)9-17(5)16-12/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZWGNKMAGHYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656798
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189746-27-7
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-2H-indazole-5-boronic acid, pinacol ester
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Biological Activity

The compound 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (CAS No. 44118253) is a boron-containing heterocyclic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19BN2O2C_{14}H_{19}BN_2O_2 with a molecular weight of 258.12 g/mol. The structure features an indazole core substituted with a dioxaborolane moiety that enhances its biological profile.

Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against various kinases. Specifically:

  • GSK-3β Inhibition : The compound has shown potential as a GSK-3β inhibitor with IC50 values comparable to other known inhibitors. GSK-3β is involved in numerous cellular processes including glycogen metabolism and cell differentiation.

Kinase Inhibition Assays

In vitro assays have demonstrated that this compound can effectively inhibit the activity of several kinases:

Kinase IC50 (nM) Mechanism
GSK-3β8Competitive inhibition
ROCK-115Competitive inhibition
IKK-β25Competitive inhibition

These results suggest that the compound may have therapeutic potential in diseases where these kinases play a critical role.

Cytotoxicity Testing

Cytotoxicity assays were performed on various cell lines (e.g., HT-22 and BV-2) to evaluate the safety profile of the compound:

Concentration (µM) Cell Viability (%)
0.195
190
1085
5070
10040

At concentrations below 10 µM, the compound did not significantly reduce cell viability, indicating a favorable safety profile for further development.

Study on Neuroprotection

A recent study explored the neuroprotective effects of similar indazole derivatives in a model of neuroinflammation. The findings highlighted that these compounds could reduce pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in BV-2 microglial cells:

Compound IL-6 Reduction (%) at 1 µM TNF-α Reduction (%) at 1 µM
Compound A4020
Compound B5030
Test Compound 60 35

This suggests that the tested compound may possess anti-inflammatory properties beneficial for neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Core

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
  • Structure : Features a benzyl group at the indazole N1 position instead of a methyl group.
  • Molecular Formula : C₂₀H₂₃BN₂O₂ (Molar mass: 334.22 g/mol) .
  • Enhanced lipophilicity compared to the methyl-substituted analog, which may improve membrane permeability in biological applications.
7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
  • Structure : Incorporates a fluorine atom at the C7 position of the indazole ring.
  • Molecular Formula : C₁₄H₁₈BFN₂O₂ .
  • Improved metabolic stability due to fluorine’s resistance to oxidative degradation .
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
  • Structure : Substitutes a methoxy group at the C6 position (CAS: 2243949-54-2).
  • Molecular Formula : C₁₄H₁₉BN₂O₃ (Molar mass: 274.13 g/mol) .
  • Key Differences :
    • Methoxy’s electron-donating effect may increase solubility in polar solvents.
    • Positional isomerism (boronate at C5 vs. C6) could influence regioselectivity in coupling reactions.

Core Heterocycle Modifications

2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
  • Structure : Replaces the indazole core with a 1,3,4-oxadiazole ring (CAS: 1119090-20-8).
  • Molecular Formula : C₁₅H₂₀BN₃O₃ .
  • Key Differences :
    • The oxadiazole’s electron-withdrawing nature activates the boronate ester for faster cross-coupling.
    • Reduced aromaticity compared to indazole may limit π-π stacking interactions in materials science applications.
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
  • Structure : Features a saturated indoline core instead of indazole (CAS: 1704069-52-2).
  • Molecular Formula: C₁₇H₂₆BNO₃ .
  • Lower aromaticity reduces stability under acidic conditions.

Substituent Position and Steric Effects

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
  • Structure : Boronate ester at the C6 position instead of C5 (CAS: 1256359-09-7) .
  • Key Differences: Altered steric environment may hinder transmetalation steps in Suzuki reactions.
1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
  • Structure : Bulky isobutyl substituent at the N1 position (CAS: 1815595-36-8) .
  • Key Differences :
    • Increased steric bulk reduces reactivity in coupling reactions but enhances selectivity for less-accessible reaction sites.
    • Higher lipophilicity may improve blood-brain barrier penetration in CNS drug candidates.

Tabulated Comparison

Compound Name Core Structure Substituent(s) Molecular Formula Key Application Reactivity in Coupling
2-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-2H-indazole Indazole C5-Boronate, N2-Me C₁₄H₁₉BN₂O₂ Drug intermediates Moderate
1-Benzyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-indazole Indazole C5-Boronate, N1-Bn C₂₀H₂₃BN₂O₂ Targeted therapeutics Low
7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-2H-indazole Indazole C5-Boronate, C7-F C₁₄H₁₈BFN₂O₂ Anticancer agents High
6-Methoxy-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-indazole Indazole C5-Boronate, C6-OMe C₁₄H₁₉BN₂O₃ OLED materials Moderate
2-Methyl-5-[3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole Oxadiazole Phenyl-Boronate, C2-Me C₁₅H₂₀BN₃O₃ Catalytic systems Very High

Preparation Methods

Palladium-Catalyzed Borylation of 5-Bromo-2-methyl-2H-indazole

The most common and efficient method involves the palladium-catalyzed borylation of 5-bromo-2-methyl-2H-indazole. This process utilizes bis(pinacolato)diboron (B2Pin2) as the boron source, with potassium acetate (KOAc) as the base, in an inert atmosphere, typically under nitrogen or argon.

Reaction Conditions:

Parameter Details
Catalyst Potassium acetate (207.16 g, 2.11 mol)
Substrate 5-bromo-2-methyl-2H-indazole (148.5 g, 0.703 mol)
Boron source Bis(pinacolato)diboron (196.54 g, 0.77 mol)
Solvent 1,4-Dioxane (1.62 L)
Temperature 100°C
Time 1.5 hours
Atmosphere Nitrogen

Procedure:

  • Potassium acetate is added to a stirred solution of 5-bromo-2-methyl-2H-indazole and B2Pin2 in 1,4-dioxane.
  • The mixture is bubbled with nitrogen for 20 minutes to establish an inert atmosphere.
  • The palladium catalyst, bis(diphenylphosphino)ferrocene palladium(II) chloride (Pd(dppf)Cl2), is added.
  • The reaction mixture is heated at 100°C for 1.5 hours.
  • After completion, the mixture is cooled, filtered through Celite, and concentrated.
  • Purification is achieved via silica gel chromatography, eluting with a gradient from 50:50 to 20:80 hexane/methyl tert-butyl ether, yielding the target compound as a yellow solid with a 64% yield.

Alternative Protocols and Optimization

Another reported method employs palladium catalysis in dimethyl sulfoxide (DMSO) at slightly lower temperatures (around 90°C). This approach involves:

Parameter Details
Catalyst Pd(dppf)Cl2 (37 mg, 0.045 mmol)
Base Potassium acetate (265 mg, 2.70 mmol)
Solvent DMSO (10 mL)
Temperature 90°C
Duration Overnight
  • The substrate, 190 mg of the brominated indazole derivative, is dissolved in DMSO.
  • Boronate ester (274 mg, 1.08 mmol) and KOAc are added under nitrogen.
  • The mixture is stirred at 90°C overnight.
  • Post-reaction work-up involves filtration, extraction, and concentration to obtain the boronate ester, which can be used directly in subsequent steps.

Purification and Characterization

The final product, 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole , is purified by silica gel chromatography, typically eluted with a gradient of hexane and methyl tert-butyl ether, resulting in high-purity compounds suitable for biological and further synthetic applications.

Yield Data and Reaction Efficiency

Method Yield Key Conditions Notes
Potassium acetate / Pd(dppf)Cl2 in 1,4-dioxane 64% 100°C, 1.5 h Most widely used method, scalable
Pd(dppf)Cl2 in DMSO Not specified 90°C, overnight Alternative, effective in smaller scale

Research Findings and Optimization

Research indicates that the palladium-catalyzed borylation is highly efficient for synthesizing the boronated indazole derivative, with reaction parameters such as temperature, catalyst loading, and solvent choice significantly influencing yield and purity. The use of inert atmospheres prevents oxidation of sensitive intermediates, and chromatography ensures high purity of the final compound.

Summary of Key Data

Parameter Data
Typical yield 64%
Reaction temperature 90–100°C
Reaction time 1.5 hours to overnight
Catalyst Pd(dppf)Cl2
Boron source B2Pin2
Base KOAc
Solvent 1,4-Dioxane or DMSO

Q & A

Basic: What are the standard synthetic routes for preparing 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation . For Suzuki coupling, the indazole core is functionalized with a boronate ester using Pd catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in THF/water mixtures. Direct borylation involves C–H activation using iridium catalysts (e.g., [Ir(OMe)(COD)]₂) with pinacolborane (HBpin) under inert conditions. Reaction monitoring via TLC and purification by silica gel chromatography are critical .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm) confirms boronate ester formation. ¹H and ¹³C NMR identify substituents on the indazole ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]+).
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and stereoelectronic effects .

Advanced: How can researchers address discrepancies in reported reactivity during cross-coupling reactions?

Contradictions in yields or regioselectivity often arise from:

  • Ligand effects : Bulky ligands (e.g., SPhos) enhance steric control.
  • Substrate electronic factors : Electron-withdrawing groups on coupling partners alter reaction kinetics.
  • Catalyst pre-activation : Pre-treatment with reducing agents (e.g., NaBH₄) can improve Pd catalyst efficiency. Systematic optimization using Design of Experiments (DoE) is recommended .

Advanced: What strategies mitigate hydrolysis or oxidation of the boronate ester moiety?

  • Storage : Under argon at –20°C in amber vials to prevent moisture/light exposure .
  • Reaction conditions : Use degassed solvents and scavengers (e.g., BHT) to inhibit radical pathways.
  • Stability assays : Monitor boronate integrity via ¹¹B NMR or HPLC pre/post-reaction .

Basic: What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate for:

  • Protease inhibitors : Boronates act as transition-state mimics.
  • Kinase-targeting probes : Suzuki couplings append pharmacophores to the indazole scaffold.
  • PET tracer development : ¹⁸F-labeling via boronate-assisted isotope exchange .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

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